2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid
Description
2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid is a benzofuran-derived carboxylic acid characterized by a methoxy group at position 6 and a methyl group at position 7 on the benzofuran core.
The synthesis of such compounds often involves multicomponent reactions (MCRs) using phenolic precursors, arylglyoxals, and Meldrum’s acid, as demonstrated in related benzofuran-acetic acid derivatives . The acetic acid moiety at position 3 enhances solubility and facilitates hydrogen bonding, which is critical for biological interactions.
Properties
IUPAC Name |
2-(6-methoxy-7-methyl-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-10(15-2)4-3-9-8(5-11(13)14)6-16-12(7)9/h3-4,6H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFOKHVYRGPUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C2CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects on various types of cancer cells.
Mode of Action
It’s known that benzofuran derivatives can have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.
Biochemical Analysis
Biochemical Properties
2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially exhibiting antioxidant properties. The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity and influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation. Additionally, it may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, influencing various cellular processes. For instance, its interaction with oxidative stress-related enzymes may lead to a reduction in reactive oxygen species, thereby protecting cells from oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may also exhibit biological activity. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, such as prolonged anti-inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, toxic or adverse effects may be observed. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress responses.
Biological Activity
2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications, supported by case studies and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, often starting from simple benzofuran derivatives. For example, the synthesis may include the introduction of methoxy and methyl groups at specific positions on the benzofuran ring, followed by acetic acid derivatization to yield the final product. A detailed synthetic pathway can be outlined in reaction schemes that illustrate each step, including reagents and conditions used.
Antiproliferative Effects
Research has demonstrated that benzofuran derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 1.5 |
| MDA-MB-231 | 2.0 | |
| A549 | 3.5 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving GSK-3β inhibition, which is crucial in regulating cell cycle and apoptosis pathways .
The mechanism of action for this compound is primarily linked to its ability to inhibit GSK-3β, a serine/threonine kinase involved in numerous cellular processes. Inhibition of GSK-3β can lead to reduced phosphorylation of key substrates involved in cell survival and proliferation, thereby promoting apoptosis in cancer cells .
Study on GSK-3β Inhibition
In a study investigating various benzofuran derivatives, it was found that this compound exhibited potent inhibitory activity against GSK-3β with an IC50 value significantly lower than many known inhibitors. This study highlighted the compound's potential as a therapeutic agent in treating cancers characterized by GSK-3β overactivity .
HDAC Inhibition
Another aspect of biological activity explored is the compound's potential as a histone deacetylase (HDAC) inhibitor. Preliminary data suggest that it may enhance acetylation levels of histones, which is associated with increased gene expression related to apoptosis and decreased tumor growth .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties, particularly as inhibitors of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various cancers, including pancreatic and colon cancers. Studies have shown that compounds similar to 2-(6-methoxy-7-methyl-1-benzofuran-3-yl)acetic acid can inhibit GSK-3β with high potency, displaying IC₅₀ values in the nanomolar range .
Case Study:
In a study evaluating the effects of benzofuran derivatives on pancreatic cancer cell lines, several compounds demonstrated antiproliferative activity at low concentrations. For instance, specific analogs showed IC₅₀ values less than 1 nM against GSK-3β, indicating their potential as therapeutic agents for cancer treatment .
Anti-inflammatory Properties
Benzofuran derivatives have also been explored for their anti-inflammatory effects. The structural characteristics of this compound suggest it may modulate inflammatory pathways, potentially providing relief in conditions such as rheumatoid arthritis or other inflammatory diseases .
Synthesis and Synthetic Applications
The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that incorporate the benzofuran moiety. The compound serves as a versatile intermediate in organic synthesis, particularly in the development of other bioactive molecules.
Synthetic Pathways:
- Condensation Reactions: Utilizing starting materials like acetovanillone and Meldrum's acid under specific conditions to yield the target compound.
- Functional Group Modifications: The introduction of different substituents on the benzofuran ring can enhance biological activity or alter pharmacokinetic properties .
Summary of Findings
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, molecular data, and notable properties:
*Calculated based on molecular formula C₁₂H₁₂O₄.
Pharmacological and Physicochemical Properties
- Methoxy and Methyl Groups: Methoxy groups increase solubility via hydrogen bonding, while methyl groups enhance lipophilicity, as seen in the target compound and 6-methyl derivative . Dihydrobenzofuran Core: Saturation of the furan ring (e.g., 2,3-dihydro analog) may reduce metabolic degradation, improving pharmacokinetics .
Biological Activities:
- The 5-fluoro-7-methyl derivative exhibits antimicrobial and antitumor activities, attributed to intermolecular hydrogen bonding and planar benzofuran geometry .
- The 5-acetyl-4-methoxyphenyl analog’s acetyl group may facilitate protein binding, though its pharmacological profile remains uncharacterized .
Preparation Methods
General Synthetic Strategy
The preparation of 2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid typically involves the hydrolysis of a suitably substituted bromomethylcoumarin precursor under alkaline conditions, followed by acidification and isolation of the target acid. This approach is an adaptation of the Perkin rearrangement and related coumarin ring-opening reactions.
Reaction Scheme Summary
| Step | Reagents and Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 7-Methyl-4-bromomethylcoumarin + 1 M NaOH, reflux 1-2 h | This compound | ~95% | Reaction monitored by TLC; Perkin rearrangement involved |
| 2 | Neutralization with 1 M HCl | Precipitation of product | - | Product filtered and dried |
| 3 | Recrystallization (ethanol/ethyl acetate) | Pure crystalline compound | - | Optional for enhanced purity |
Mechanistic Insights and Research Findings
- The reaction proceeds through the alkaline hydrolysis of the bromomethylcoumarin, leading to ring opening and rearrangement to the benzofuran acetic acid derivative.
- The Perkin rearrangement mechanism is implicated, involving nucleophilic attack by hydroxide ions and subsequent ring transformation.
- Crystallographic studies confirm the planar structure of the benzofuran ring and the positioning of substituents, consistent with the expected product from this synthetic route.
Crystallographic Data Supporting the Preparation
- The compound crystallizes in a monoclinic system with space group P2_1/c.
- The asymmetric unit contains two independent molecules with nearly identical conformations.
- Hydrogen bonding and C-H...π interactions stabilize the crystal structure, indicative of the compound's purity and structural integrity after synthesis.
- Melting point reported around 378–379 K confirms the identity and purity of the synthesized acid.
Comparative Notes on Related Compounds
Q & A
Q. What established synthetic routes are available for preparing 2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid?
Methodological Answer: The compound is typically synthesized via alkaline hydrolysis of its ester precursor. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate undergoes reflux with potassium hydroxide in water and methanol (1:1 v/v) for 5 hours. Post-reaction, the aqueous layer is acidified to pH 1 with HCl, extracted with chloroform, and purified via column chromatography using ethyl acetate as the eluent . Yield optimization (82–84%) requires careful control of reaction time and stoichiometric ratios of KOH.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy and methyl groups at positions 6 and 7) and acetic acid side-chain integrity.
- IR Spectroscopy : Identification of carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) and benzofuran C–O–C vibrations (~1250 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₂H₁₂O₄, theoretical 220.23 g/mol).
- Thin-Layer Chromatography (TLC) : Rf values (e.g., 0.45–0.65 in ethyl acetate) monitor reaction progress and purity .
Q. How is the compound’s purity assessed in academic research?
Methodological Answer: Purity is verified via:
- Melting Point Analysis : Sharp melting ranges (e.g., 123–124°C) indicate high crystallinity .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
- Elemental Analysis : Carbon, hydrogen, and oxygen content must align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) at 173 K reveals:
- Planarity of Benzofuran Core : Mean deviation from the least-squares plane is ≤0.006 Å, confirming rigidity .
- Hydrogen Bonding : Carboxylic acid groups form centrosymmetric dimers via O–H∙∙∙O interactions (bond length ~2.68 Å). These dimers stabilize crystal packing .
- Software Tools : SHELXL refines structures (R-factor ≤0.048), while ORTEP-3 generates molecular graphics .
Q. How can researchers address discrepancies in pharmacological activity data across studies?
Methodological Answer: Contradictions may arise from:
- Purity Variability : Impurities from incomplete hydrolysis (e.g., residual esters) can skew bioassay results. Validate purity via HPLC and NMR .
- Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).
- Structural Analogues : Compare with derivatives (e.g., 5-fluoro or cyclohexyl-substituted benzofurans) to isolate substituent effects .
Q. What strategies optimize the compound’s solubility for in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO for stock solutions (≤10 mM) followed by dilution in aqueous buffers (PBS, pH 7.4).
- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~4.5) in neutral buffers to enhance solubility.
- Lipid-Based Formulations : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) for cell uptake studies .
Q. How does substituent variation (e.g., methoxy vs. methyl groups) influence biological activity?
Methodological Answer: Design SAR studies by:
- Synthetic Modification : Replace methoxy with bulkier groups (e.g., isopropylsulfanyl) via nucleophilic substitution .
- Crystallographic Analysis : Compare hydrogen-bonding networks (e.g., O–H∙∙∙O vs. C–H∙∙∙π interactions) to correlate structure with activity .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
